N-(4-(苯并[d]噁唑-2-基)苯基)-1-((4-氯苯基)磺酰)哌啶-4-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you’re interested in contains several functional groups, including a benzo[d]oxazol-2-yl group, a phenyl group, a sulfonyl group, and a piperidine-4-carboxamide group . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific information or an image of the compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzo[d]oxazol-2-yl group could potentially contribute to its stability and solubility .科学研究应用
药理特性和受体激动剂
一项研究重点介绍了苯甲酰胺衍生物的合成和评价,包括与“N-(4-(苯并[d]恶唑-2-基)苯基)-1-((4-氯苯基)磺酰基)哌啶-4-甲酰胺”结构相似的化合物,显示出选择性血清素4 (5-HT4) 受体激动剂活性。这些化合物被证明可以加速胃排空并增加排便频率,表明其作为促动力剂的潜力,其副作用源于 5-HT3 和多巴胺 D2 受体结合亲和力降低 (Sonda 等人,2004)。
酶抑制和抗菌活性
另一个应用领域涉及合成和评价 1-苄基-4-[2-(N-苯甲酰胺)乙基]哌啶衍生物的抗乙酰胆碱酯酶 (抗-AChE) 活性。苯甲酰胺部分的修饰显着增加了活性,某些化合物对乙酰胆碱酯酶显示出有效的抑制作用,突出了它们作为抗痴呆剂的潜力 (杉本等人,1990)。
抗癌和抗疟疾应用
对磺酰胺衍生物的研究证明了它们的体外抗疟疾活性,并探讨了它们对 COVID-19 的潜力,表明了广谱生物活性。这包括对反应性、合成方法和构效关系的调查,突出了这些化合物在应对各种全球健康挑战方面的多功能适用性 (Fahim 和 Ismael,2021)。
分子相互作用研究
进一步的研究探索了与“N-(4-(苯并[d]恶唑-2-基)苯基)-1-((4-氯苯基)磺酰基)哌啶-4-甲酰胺”结构相关的拮抗剂化合物与受体的分子相互作用,采用计算模型来预测结合亲和力和阐明作用机制。这项研究有助于理解分子结构的修饰如何影响治疗效果和受体特异性 (Shim 等人,2002)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c26-19-7-11-21(12-8-19)34(31,32)29-15-13-17(14-16-29)24(30)27-20-9-5-18(6-10-20)25-28-22-3-1-2-4-23(22)33-25/h1-12,17H,13-16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMOAGHZSARXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。